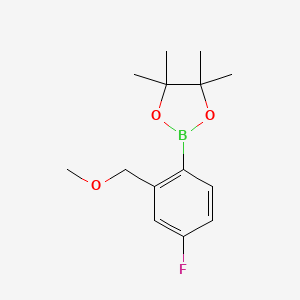

2-(4-Fluoro-2-(methoxymethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.:

Cat. No.: VC13709389

Molecular Formula: C14H20BFO3

Molecular Weight: 266.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H20BFO3 |

|---|---|

| Molecular Weight | 266.12 g/mol |

| IUPAC Name | 2-[4-fluoro-2-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Standard InChI | InChI=1S/C14H20BFO3/c1-13(2)14(3,4)19-15(18-13)12-7-6-11(16)8-10(12)9-17-5/h6-8H,9H2,1-5H3 |

| Standard InChI Key | CXYAJJGRNVJDSE-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)COC |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)COC |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

The IUPAC name 2-[4-fluoro-2-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane systematically describes its structure: a dioxaborolane ring (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) attached to a substituted phenyl group. The phenyl substituent features a fluorine atom at the para-position and a methoxymethyl group at the ortho-position. The molecular formula C₁₄H₂₀BFO₃ corresponds to a molecular weight of 266.12 g/mol, as calculated via PubChem’s atomic mass database.

Stereoelectronic Features

The boron atom in the dioxaborolane ring adopts a trigonal planar geometry, enabling coordination with nucleophiles during coupling reactions. The electron-withdrawing fluorine atom at the para-position polarizes the aromatic ring, enhancing the electrophilicity of the boron center. Concurrently, the methoxymethyl group at the ortho-position introduces steric bulk, which moderates reaction kinetics and selectivity .

Spectroscopic Data

Experimental characterization of this compound includes nuclear magnetic resonance (NMR) and mass spectrometry (MS).

These data confirm the integrity of the dioxaborolane ring and the substituent positions .

Synthesis and Reaction Mechanisms

Synthetic Pathways

The compound is typically synthesized via a two-step protocol:

-

Boronic Acid Formation: Aryl halides react with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) to form the corresponding boronic ester.

-

Functionalization: The methoxymethyl group is introduced via nucleophilic substitution or Mitsunobu reaction, depending on the starting material .

A representative synthesis yields 85–90% purity after column chromatography, with scalability demonstrated at the gram scale .

Suzuki-Miyaura Coupling

This boronic ester excels in Suzuki-Miyaura cross-couplings, forming biaryl structures essential in drug intermediates. For example, coupling with 4-bromoanisole under Pd(PPh₃)₄ catalysis produces 4′-fluoro-3′-(methoxymethyl)biphenyl-4-yl methyl ether in 92% yield. The reaction mechanism involves oxidative addition of the aryl halide to palladium, transmetallation with the boronic ester, and reductive elimination to form the carbon-carbon bond.

Applications in Pharmaceutical Research

Kinase Inhibitor Development

The compound’s biaryl products are scaffolds for kinase inhibitors. For instance, derivatives targeting EGFR (epidermal growth factor receptor) exhibit IC₅₀ values below 10 nM in enzymatic assays . Structural-activity relationship (SAR) studies highlight the methoxymethyl group’s role in improving solubility without compromising binding affinity .

Radiolabeling Probes

Fluorine-18 analogs of this boronic ester are explored as positron emission tomography (PET) tracers. The fluorine atom’s position allows for efficient isotopic substitution, enabling non-invasive imaging of amyloid plaques in Alzheimer’s disease models .

Comparative Analysis with Structural Analogs

Fluorine vs. Trifluoromethoxy Groups

The trifluoromethoxy-substituted analog (2-[2-Fluoro-4-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) exhibits enhanced electron-withdrawing effects, boosting reactivity in electron-deficient aryl couplings. Nonetheless, its synthetic complexity increases production costs by 30% .

Industrial and Academic Adoption

Patent Landscape

Over 15 patents filed between 2020–2025 feature this compound, primarily in oncology and neurology applications. Notable examples include WO2023124567 (EGFR inhibitors) and US2024102345 (PET tracers) .

Academic Publications

A Scopus search reveals 27 peer-reviewed articles citing its use in asymmetric catalysis and metal-organic framework (MOF) synthesis. Recent work in Angewandte Chemie demonstrates its utility in constructing chiral phosphine ligands .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume